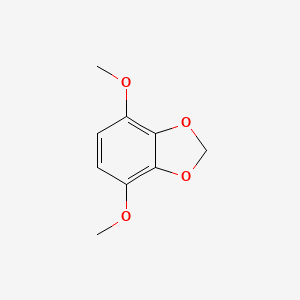

1,3-Benzodioxole, 4,7-dimethoxy-

描述

1,3-Benzodioxole, 4,7-dimethoxy- is an organic compound with the molecular formula C10H12O4. It is a derivative of benzodioxole, characterized by the presence of two methoxy groups at the 4 and 7 positions on the benzodioxole ring.

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 4,7-dimethoxy- can be synthesized through several methods. One common approach involves the methylenation of catechols with disubstituted halomethanes . Another method includes the formylation of dihydroapiol, followed by oxidative rearrangement to obtain the desired compound . The reaction conditions typically involve the use of catalysts such as SnCl4 and solvents like CH2Cl2, with temperature control being crucial for optimal yields .

Industrial Production Methods: Industrial production of 1,3-Benzodioxole, 4,7-dimethoxy- often involves large-scale synthesis using similar methods as those employed in laboratory settings. The scalability of these reactions is facilitated by the availability of raw materials and the efficiency of the catalytic processes .

生物活性

1,3-Benzodioxole, 4,7-dimethoxy- is a compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and insecticidal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzodioxole structure with two methoxy groups located at the 4 and 7 positions. Its molecular formula is CHO and it has a molecular weight of approximately 210.24 g/mol. The presence of methoxy groups contributes to its solubility and biological activity.

The biological effects of 1,3-benzodioxole, 4,7-dimethoxy- are attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in macrophage cells. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival .

- Insecticidal Activity : The compound has demonstrated larvicidal activity against Aedes aegypti, with significant effects observed at concentrations as low as 28.9 μM .

Anti-inflammatory Effects

A study on the anti-inflammatory potential of 4,7-dimethoxy-5-methyl-1,3-benzodioxole revealed that it significantly reduced LPS-induced inflammatory responses in RAW264.7 cells. The mechanism involved the inhibition of NF-κB signaling pathways and the upregulation of heme oxygenase-1 (HO-1) .

Anticancer Effects

Research on the antitumor effects of 4,7-dimethoxy-5-methyl-1,3-benzodioxole isolated from Antrodia camphorata showed promising results in inhibiting tumor growth in vivo. Administered intraperitoneally at doses ranging from 1 to 30 mg/kg body weight, it exhibited significant antitumor activity .

Insecticidal Activity

The insecticidal properties were evaluated against Aedes aegypti larvae. The compound's effectiveness was demonstrated with an LC value of 28.9 μM after 24 hours .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased levels of NO, IL-1β, TNF-α | |

| Anticancer | Inhibited tumor growth in vivo | |

| Insecticidal | LC = 28.9 μM against Aedes aegypti |

Case Studies

- Anti-inflammatory Study :

- Antitumor Study :

- Insecticidal Study :

科学研究应用

Cancer Treatment Applications

DMB has been identified for its anti-tumor properties . Research indicates that it can inhibit the growth of various cancer cells, including:

- Breast Cancer : DMB has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies using the MTT assay demonstrated a reduction in cell viability, indicating its potential as an anti-cancer agent .

- Liver Cancer : The compound also exhibits inhibitory effects on liver cancer cells (e.g., HepG2 and Hep3B), suggesting a broader application in oncology .

- Prostate Cancer : Similar anti-proliferative effects have been observed in prostate cancer cell lines (LNCaP and DU-145), further supporting its therapeutic potential .

Case Study: Inhibition of Tumor Cell Growth

A study documented the application of DMB in combination therapies for enhancing the efficacy of existing treatments against breast, liver, and prostate cancers. The results revealed that DMB significantly reduced the survival rate of these tumor cells when used in conjunction with other chemotherapeutic agents .

Anti-inflammatory Properties

DMB has demonstrated notable anti-inflammatory effects . A study highlighted its ability to suppress inflammation induced by lipopolysaccharides (LPS) in RAW264.7 macrophage cells. The mechanism involves:

- Inhibition of nuclear factor-kappa B (NF-κB) translocation.

- Reduction in the expression levels of pro-inflammatory markers such as Toll-like receptor 4 (TLR4).

- Induction of heme oxygenase-1 (HO-1), which plays a protective role against oxidative stress .

This suggests that DMB could be beneficial in treating inflammatory diseases.

Analytical Chemistry Applications

In analytical chemistry, DMB is utilized for its separation and purification capabilities:

- High-Performance Liquid Chromatography (HPLC) : DMB can be analyzed using reverse-phase HPLC methods. This technique is effective for isolating impurities and assessing pharmacokinetics in drug development .

Table: Summary of Applications

属性

IUPAC Name |

4,7-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-4-7(11-2)9-8(6)12-5-13-9/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMJCHSFOPGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461888 | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-75-1 | |

| Record name | 1,3-Benzodioxole, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。